Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
CAS No.: 1170568-70-3
Cat. No.: VC2627805
Molecular Formula: C9H13BrClN3O2
Molecular Weight: 310.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170568-70-3 |
|---|---|
| Molecular Formula | C9H13BrClN3O2 |
| Molecular Weight | 310.57 g/mol |
| IUPAC Name | ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H12BrN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H |
| Standard InChI Key | ZQYGKSLNKWCJFB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N2CCNCC2=N1)Br.Cl |
| Canonical SMILES | CCOC(=O)C1=C(N2CCNCC2=N1)Br.Cl |
Introduction
Chemical Structure and Properties
Molecular Information
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is identified by the CAS number 1170568-70-3 . Its molecular formula is C9H13BrClN3O2, corresponding to a molecular weight of 310.58 g/mol . The compound consists of a bicyclic ring system with a tetrahydroimidazo[1,2-a]pyrazine core, featuring a bromine substituent at the 3-position and an ethyl carboxylate group at the 2-position, stabilized as a hydrochloride salt . This salt formation enhances its stability and solubility characteristics, making it suitable for various research applications.
The compound has several synonyms, including ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate hydrochloride and ETHYL 3-BROMO-5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE-2-CARBOXYLATE HCL . It is also identified by alternative nomenclature such as "Imidazo[1,2-a]pyrazine-2-carboxylic acid, 3-bromo-5,6,7,8-tetrahydro-, ethyl ester, hydrochloride (1:1)" .
Physicochemical Properties
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride typically appears as a light yellow to brown solid . The compound's physicochemical properties are crucial for understanding its behavior in various experimental settings and formulations. Table 1 summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
The moderate lipophilicity (LogP = 1.3473) suggests a balanced distribution between aqueous and lipid phases, which may contribute to favorable membrane permeability characteristics . The topological polar surface area (TPSA) of 56.15 further indicates potential for cellular penetration, as compounds with TPSA values below 140 Ų are generally considered to have good cell membrane permeability .
Structural Representation and Identification
The structure of Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride can be represented in various chemical notation systems. Its SMILES notation is CCOC(=O)C1=C(Br)N2CCNCC2=N1.Cl , while its InChI is 1S/C9H12BrN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H . These notations provide standardized representations of the compound's structure for computational and database applications.
The parent compound of this hydrochloride salt is Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CID 37818904) , which forms a salt with hydrochloric acid in a 1:1 ratio. This salt formation is a common pharmaceutical strategy to enhance stability, solubility, and bioavailability of the parent compound.
Biological Activities and Applications
Research and Development Applications
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride finds application primarily in pharmaceutical research and drug discovery efforts. Its applications include:
-
Use as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic activity
-
Serving as a lead compound for medicinal chemistry optimization programs
-
Facilitating structure-activity relationship studies to understand the influence of structural modifications on biological activity
-
Contributing to the development of chemical libraries for high-throughput screening initiatives
The compound's well-defined structure, with specific functional groups amenable to further modification, makes it particularly valuable for generating diverse chemical derivatives with potentially enhanced biological properties.
These hazard classifications are typically accompanied by precautionary statements (P-codes) that provide guidance on safe handling, storage, and response to accidents. Common precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Related Compounds
Structural Analogs
Several compounds share structural similarities with Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride. Understanding these structural relationships provides insights into structure-activity relationships and potential applications. Table 3 presents selected structural analogs and their distinctive features.
Table 3: Selected Structural Analogs of Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
| Compound | Key Structural Differences | Potential Impact on Properties |
|---|---|---|
| Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | Parent compound (non-salt form) | Different solubility profile and improved lipophilicity |
| Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate hydrochloride | Different position of carboxylate group and absence of bromine | Altered electronic distribution and binding properties |
| Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | Chlorine instead of bromine substituent | Modified reactivity and potentially different biological activity |
| Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | Methyl ester instead of ethyl ester | Slightly different lipophilicity and potential metabolic profile |
| 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | Free carboxylic acid instead of ethyl ester | Different ionization properties and solubility characteristics |
These structural analogs demonstrate the versatility of the tetrahydroimidazo[1,2-a]pyrazine scaffold and highlight the potential for developing diverse compounds with varied physicochemical and biological properties through strategic structural modifications.
Component Compounds
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is composed of two primary components:
The parent compound forms a salt with hydrochloric acid in a 1:1 ratio, as indicated by the compound's molecular formula (C9H13BrClN3O2). This salt formation is a common pharmaceutical strategy to enhance properties such as solubility, stability, and crystallinity, which are critical factors for research applications and potential drug development.
The compound is typically supplied with analytical data confirming its identity and purity, such as nuclear magnetic resonance (NMR) spectra, high-performance liquid chromatography (HPLC) chromatograms, and mass spectrometry data. These analytical characterizations are essential for ensuring the reliability of research conducted using this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume